molecular formula C14H11N3O3S B1391806 1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 686267-35-6

1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No. B1391806
M. Wt: 301.32 g/mol
InChI Key: DZJDHZOCTGDHQL-UHFFFAOYSA-N
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Description

“1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is a chemical compound1. However, there is limited information available about this specific compound. It’s worth noting that oxazine derivatives, which this compound is a part of, have been documented as worthy synthetic intermediates with notable properties2.



Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a one-pot synthesis of naphtho[1,2-e][1,3]oxazines was conducted in the presence of FNAOSiPAMP/Cu II as an almond shell-based nanocatalyst3. However, the specific synthesis process for “1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is not readily available.



Molecular Structure Analysis

The molecular structure of “1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” is not explicitly provided in the search results. However, it’s known that oxazines are six-membered heterocyclic compounds4.



Chemical Reactions Analysis

The specific chemical reactions involving “1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” are not detailed in the search results. However, oxazine derivatives have been used as synthetic intermediates2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” are not provided in the search results.


Scientific Research Applications

Chemical Transformations and Reactions

  • This compound undergoes various transformations under phase-transfer catalytic conditions, leading to the formation of different heterocyclic structures. For instance, 3-Benzyl-6-methyl-1,3-oxazine-2,4(3H)-dione reacts with amides and thioamides to yield 6-substituted 5-acetyluracils. It also interacts with thioureas to form 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones, demonstrating its versatility in chemical synthesis (Singh, Aggarwal, & Kumar, 1992).

Synthesis of Structural Analogs and Mimics

  • The compound plays a crucial role in synthesizing structural mimics of biologically significant molecules, such as anti-constrained acyclic thymidine. It serves as a precursor in the synthesis of pyrimido[1, 6-c][1, 3]oxazine and -oxazepine derivatives, highlighting its application in medicinal chemistry (Hsu, Wise, Drach, & Townsend, 1996).

Cyclization and Derivative Formation

  • This compound can undergo cyclization to form various derivatives, such as 8-methyl-2H-pyrimido[2,1-c][1,2,4]triazine-3,6(1H, 4H)-dione. It also shows the capability to react with bromine and primary and secondary amines, leading to substituted pyrimidotriazines. These reactions are significant for creating diverse molecular structures in pharmaceutical research (Jakubkienė, Cėpla, Burbulienė, & Vainilavicius, 2012).

Role in Synthesis of Nitrogen-Containing Heterocycles

  • As a building block, this compound contributes to the synthesis of various nitrogen-containing heterocyclic structures. This includes the development of quinazolines, quinazolones, quinazolinediones, benzodiazepines, and other significant compounds, underlining its importance in the synthesis of diverse heterocyclic compounds (Bogdanov & Mironov, 2016).

Antimicrobial Activity

  • Derivatives of this compound, such as substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, exhibit promising antibacterial and antifungal activities. This highlights the potential of this compound in developing new antimicrobial agents (Vidule, 2011).

Safety And Hazards

The safety and hazards associated with “1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” are not detailed in the search results.


Future Directions

The future directions for research on “1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” are not explicitly mentioned in the search results. However, the field of oxazine derivatives is a rapidly growing area of organic synthesis4.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione”. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

1-benzyl-7-methylsulfanylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S/c1-21-13-15-7-10-11(16-13)17(14(19)20-12(10)18)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJDHZOCTGDHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C(=N1)N(C(=O)OC2=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30677840
Record name 1-Benzyl-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

CAS RN

686267-35-6
Record name 7-(Methylthio)-1-(phenylmethyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686267-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-7-(methylsulfanyl)-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30677840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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